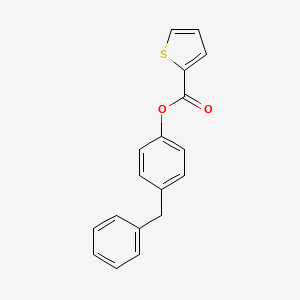

4-benzylphenyl 2-thiophenecarboxylate

Description

Properties

IUPAC Name |

(4-benzylphenyl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2S/c19-18(17-7-4-12-21-17)20-16-10-8-15(9-11-16)13-14-5-2-1-3-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOAFYFUMIHMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of 4-benzylphenyl 2-thiophenecarboxylate with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |

|---|---|---|---|---|---|

| 4-Benzoylphenyl 2-thiophenecarboxylate | 332400-41-6 | C₁₈H₁₂O₃S | 308.35 | Benzoyl (PhCO-) | High crystallinity; moderate polarity |

| 4-(Butoxycarbonyl)phenyl 2-thiophenecarboxylate | 723759-72-6 | C₁₆H₁₆O₄S | 304.36 | Butoxycarbonyl (OCOO(CH₂)₃CH₃) | Enhanced lipophilicity; soluble in nonpolar solvents |

| 2-[(4-Chlorophenyl)sulfonyl]-4-[(2-thiophenecarbonyl)oxy]phenyl 2-thiophenecarboxylate | 445227-27-0 | C₂₃H₁₄ClO₆S₃ | 533.95 | Sulfonyl (SO₂), Chlorophenyl | High thermal stability; potential bioactivity |

Key Observations:

- Electronic Effects : The benzoyl group (electron-withdrawing) in 332400-41-6 may reduce ester hydrolysis rates compared to the electron-donating benzyl group in the target compound .

- Solubility: The butoxycarbonyl substituent in 723759-72-6 likely increases solubility in nonpolar solvents, whereas sulfonyl and chlorophenyl groups in 445227-27-0 may favor aqueous stability .

Stability and Reactivity

- Hydrolytic Stability : Benzoyl-substituted esters (332400-41-6) are less prone to hydrolysis than aliphatic esters (e.g., 723759-72-6) due to steric hindrance and electronic effects .

- Thermal Stability : Sulfonyl groups (445227-27-0) enhance thermal stability, making such compounds suitable for high-temperature applications .

Q & A

Q. What are the common synthetic routes for preparing 4-benzylphenyl 2-thiophenecarboxylate and its analogs?

Synthesis typically involves multi-step organic reactions, such as esterification of thiophene-2-carboxylic acid derivatives with benzylphenol groups. Key steps may include:

- Alkylation/Esterification : Reaction of thiophene-2-carboxylic acid chloride with 4-benzylphenol under basic conditions (e.g., pyridine or triethylamine) .

- Heterocyclization : Use of catalysts like palladium or copper for coupling reactions to introduce the benzylphenyl moiety .

- Purification : Column chromatography or recrystallization to isolate high-purity products, verified via NMR and mass spectrometry .

Q. How is this compound characterized structurally?

Standard characterization includes:

Q. What preliminary biological activities have been reported for thiophene carboxylate derivatives?

While direct data on this compound is limited, structurally similar compounds exhibit:

- Antimicrobial Activity : Inhibition of bacterial/fungal growth via disruption of membrane integrity .

- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Lowering reaction temperatures (<60°C) minimizes side reactions like hydrolysis of the ester group .

- Catalyst Screening : Testing palladium or nickel catalysts for cross-coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

Q. What computational methods are used to predict the electronic properties of thiophene carboxylates?

- DFT Calculations : Modeling HOMO-LUMO gaps to assess reactivity and charge distribution .

- Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

- Electron-Withdrawing Groups (e.g., -Cl, -NO): Enhance antimicrobial potency but may reduce solubility .

- Bulkier Substituents : Increase steric hindrance, potentially reducing receptor binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Dose-Response Analysis : Re-evaluating activity across a broader concentration range .

- Cell Line Specificity : Testing across multiple cell types to identify target selectivity .

- Metabolite Profiling : Assessing stability in biological media to rule out false positives .

Methodological and Analytical Challenges

Q. How can researchers address poor solubility of this compound in biological assays?

- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric carriers to enhance bioavailability .

Q. What advanced techniques are used to study degradation pathways of thiophene carboxylates in the environment?

- LC-MS/MS : Tracking breakdown products in soil/water samples .

- Photolysis Studies : Exposing compounds to UV light to simulate environmental persistence .

Q. How do researchers validate the purity of synthesized this compound?

- HPLC with Diode Array Detection : Quantifying impurities at λ = 254 nm .

- Melting Point Analysis : Comparing observed m.p. with literature values (±2°C tolerance) .

Emerging Research Directions

Q. What role do thiophene carboxylates play in materials science?

- Semiconductor Applications : Derivatives with electron-deficient thiophene cores show promise in organic electronics .

- Catalyst Design : Thiophene-based ligands enhance metal complex stability in catalytic cycles .

Q. How can machine learning models accelerate the discovery of bioactive thiophene derivatives?

- QSAR Modeling : Training algorithms on datasets of thiophene bioactivity to predict novel analogs .

- Automated Synthesis Planning : AI-driven platforms for optimizing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.